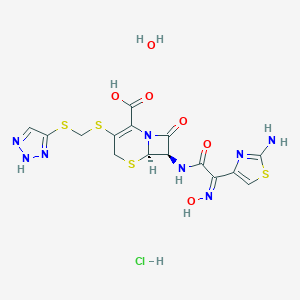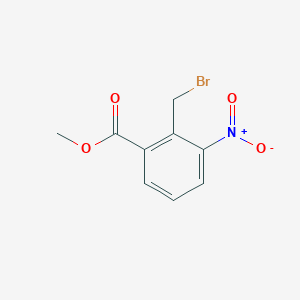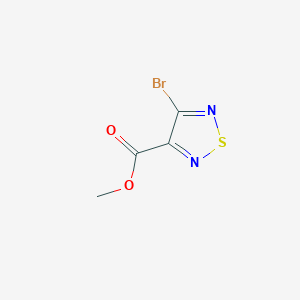
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C4H3BrN2O2S and a molecular weight of 223.05 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .
Biochemical Pathways
Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid followed by esterification. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-1,2,5-thiadiazole-3-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the 4-position, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use this compound to study the interactions of thiadiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: This compound has a different substitution pattern on the thiadiazole ring, leading to variations in its chemical reactivity and biological activity.
4,7-Dibromobenzo[d][1,2,3]thiadiazole:
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound has a more complex structure with multiple thiadiazole rings, offering unique properties for materials science applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of electronic and steric effects, making it a versatile building block for various chemical syntheses and applications.
Properties
IUPAC Name |
methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUHNZGOZGRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597417 |
Source


|
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152300-56-6 |
Source


|
| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

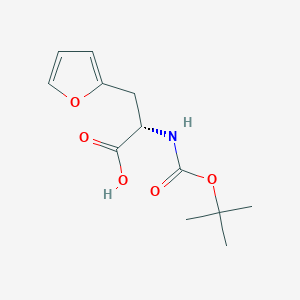

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

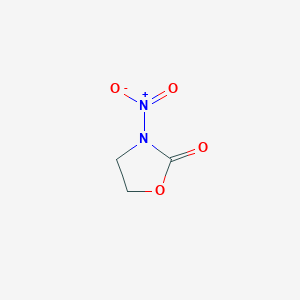
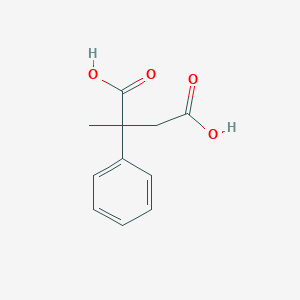
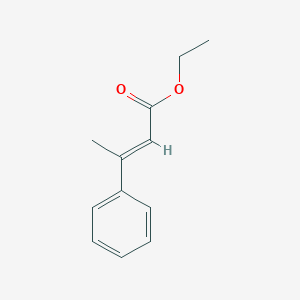
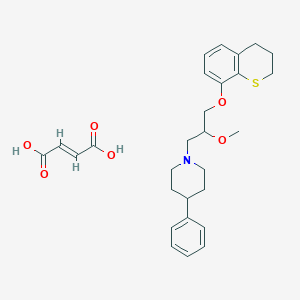
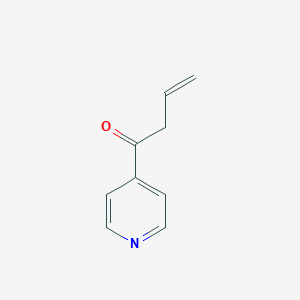
![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

